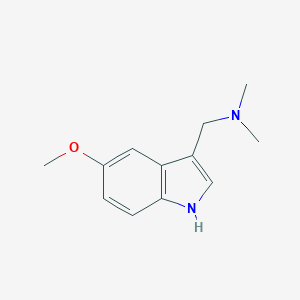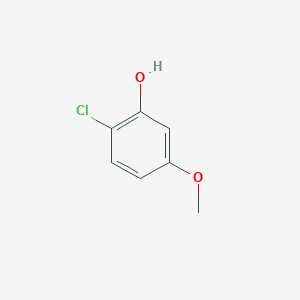
2-Chloro-5-methoxyphenol
Vue d'ensemble
Description
2-Chloro-5-methoxyphenol is a chlorinated derivative of phenol with a methoxy group at the fifth position and a chlorine atom at the second position on the benzene ring. This compound is structurally related to various chlorophenols and methoxyphenols, which are often studied for their potential applications and environmental impacts.
Synthesis Analysis
The synthesis of chlorinated 2-phenoxyphenols, which are structurally similar to 2-Chloro-5-methoxyphenol, has been achieved through chlorination processes, and their structures have been confirmed using NMR and GC-MS techniques . Another related compound, 2-amino-5-methoxylpropiophenone, was synthesized from 3-chloropropiophenone, indicating that chlorinated precursors can be used to introduce the chlorine atom into the phenolic compounds . Additionally, chlorinated 4-Methoxyphenols have been synthesized by partial methylation of chlorinated p-hydroquinones, which could be a potential route for synthesizing 2-Chloro-5-methoxyphenol by altering the chlorination pattern .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Chloro-5-methoxyphenol has been extensively studied. For instance, (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-vis, and its crystal structure was determined . Another study on a related Schiff's base compound provided insights into the tautomeric equilibrium and intramolecular proton transfer processes, which could be relevant for understanding the behavior of 2-Chloro-5-methoxyphenol .
Chemical Reactions Analysis
The reactivity of methoxyphenol derivatives has been explored in various studies. For example, the interaction of 2-methoxyphenol with water molecules has been shown to disrupt intramolecular hydrogen bonds, which could be significant in understanding the reactivity of 2-Chloro-5-methoxyphenol in different environments . Tautomeric forms of methoxyphenol derivatives have been studied, revealing the possibility of intramolecular proton transfer, which could also be applicable to 2-Chloro-5-methoxyphenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenol derivatives have been investigated through experimental and computational methods. Gas-phase electron diffraction and quantum chemical calculations have been used to study the molecular structure and conformational properties of 2-methoxyphenol, which could provide insights into the properties of 2-Chloro-5-methoxyphenol . Additionally, the limited methylation of chlorinated 1,2-benzenediols to produce chlorinated 2-methoxyphenols has been reported, which could inform the synthesis and properties of 2-Chloro-5-methoxyphenol .
Applications De Recherche Scientifique
Thermochemical Properties and Hydrogen Bonding : Methoxyphenols, including 2-Chloro-5-methoxyphenol, have been studied for their thermochemical properties and hydrogen bonding capabilities. This research is significant for understanding the structural fragments of antioxidants and biologically active molecules (Varfolomeev et al., 2010).
Photoelectrocatalytic Degradation : The compound has been the subject of studies exploring its degradation in water, particularly using TiO2 in a tubular photo-reactor. This is relevant for environmental chemistry and water treatment applications (Lu Yuan-ye, 2009).
Biomass Proxy in Organic Geochemistry : Methoxyphenols are used as proxies for terrestrial biomass in studying the chemical changes in lignin during hydrothermal alteration, which is crucial in organic geochemistry (Vane & Abbott, 1999).
Electropolymerization and Sensor Development : Research into the electropolymerization of guaiacol derivatives, including 2-Chloro-5-methoxyphenol, contributes to the development of sensors for biologically important analytes. This has implications in bioanalytical chemistry (Milczarek & Ciszewski, 2003).
Chlorogenic Acid Derivatives : Studies on chlorogenic acid derivatives, which involve methoxyphenols, are important in pharmaceuticals, food additives, and cosmetics due to their biomedical activities (Dawidowicz & Typek, 2015).
Solubility and Activity Coefficients : Research on solubility and activity coefficients of chlorinated methoxyphenols, including 2-Chloro-5-methoxyphenol, in water is crucial in understanding their environmental behavior (Larachi et al., 2000).
Corrosion Inhibition : The use of Schiff bases derived from methoxyphenols, including 2-Chloro-5-methoxyphenol, in corrosion inhibition for mild steel in acidic medium highlights its application in materials science (Pandey et al., 2017).
Vibrational Analysis : Spectroscopic examination using density functional theory calculations on 3-chloro-5-methoxyphenol offers insights into the molecular structure and behavior of such compounds, which is important in theoretical chemistry (2020).
Safety and Hazards
Orientations Futures
Phenol derivatives like 2-Chloro-5-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Future research may focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols .
Mécanisme D'action
Target of Action
This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers . Therefore, the specific biological targets of this compound are still under investigation.
Mode of Action
It is known that many chlorinated aromatic compounds can interact with various enzymes and proteins, altering their function and potentially leading to various biological effects .
Biochemical Pathways
It has been reported that methoxylated aromatic compounds (mac), which include 2-chloro-5-methoxyphenol, are widely distributed in various habitats and are components of lignin, the second most abundant biopolymer on earth . Anaerobic microorganisms have been found to degrade MACs, suggesting that these compounds may play a role in the global carbon cycle .
Result of Action
It is known that chlorinated aromatic compounds can have various effects on cellular processes, potentially leading to changes in cell function .
Action Environment
The action of 2-Chloro-5-methoxyphenol can be influenced by various environmental factors. For instance, the presence of other chemicals, pH levels, temperature, and the presence of specific microorganisms can all impact the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
2-chloro-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULSVCANYQIOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171078 | |
| Record name | Phenol, 2-chloro-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methoxyphenol | |
CAS RN |
18113-04-7 | |
| Record name | 2-Chloro-5-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18113-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-chloro-5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018113047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-chloro-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)
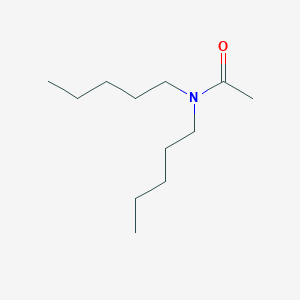
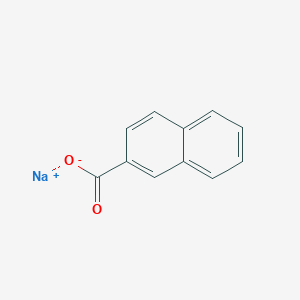
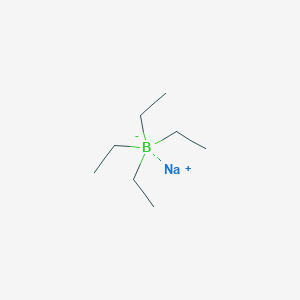
![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)


![1H-Pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B96127.png)
